Ablation of Antileukemic Potency by C8-Methylation Relative to Guanine 7-Oxide
The antileukemic activity of 8-methylguanine 7-oxide is drastically reduced compared to its parent structure, guanine 7-oxide. In in vitro bioassays against murine lymphocytic leukemia cells, the introduction of an 8-methyl group into guanine 7-oxide resulted in a change from confirmed, quantifiable cytotoxicity to a state described as 'very weak' activity [1]. The 9-substituted derivatives of the parent compound exhibited IC50 values as low as 13.0 µg/ml, providing a quantitative benchmark against which the activity of the 8-methyl derivative is demonstrably negligible [2].
| Evidence Dimension | In vitro antileukemic cytotoxicity (murine L5178Y cells) |
|---|---|
| Target Compound Data | Activity described qualitatively as 'only very weak' (no quantitative IC50 reported) [1] |
| Comparator Or Baseline | Guanine 7-oxide and its 9-substituted derivatives (e.g., benzyl analog IC50 = 13.0-48.0 µg/ml) [2] |
| Quantified Difference | Activity reduced from quantifiable cytotoxicity (IC50 13.0-48.0 µg/ml range) to 'very weak', representing a functional ablation of potency by the 8-methyl substituent. |
| Conditions | In vitro bioassay against murine L5178Y lymphocytic leukemia cells [1][2] |
Why This Matters
This evidence positions 8-methylguanine 7-oxide as the inactive matched-pair control for guanine 7-oxide-based research, essential for confirming that observed biological effects are C8-substituent dependent.
- [1] Ogawa K, Nishii M, Inagaki J, Nohara F, Saito T, Itaya T, Fujii T. Purines. LII. Synthesis and biological evaluation of 8-methylguanine 7-oxide and its 9-arylmethyl derivatives. Chem Pharm Bull (Tokyo). 1992 May;40(5):1315-7. doi: 10.1248/cpb.40.1315. View Source
- [2] Ogawa K, Nishii M, Nohara F, Saito T, Itaya T, Fujii T. Purines. L. Synthesis and antileukemic activity of the antibiotic guanine 7-oxide and its 9-substituted derivatives. Chem Pharm Bull (Tokyo). 1992 Feb;40(2):343-50. doi: 10.1248/cpb.40.343. View Source
